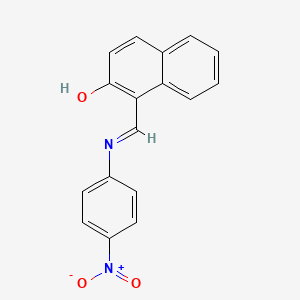

1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-nitrophenyl)iminomethyl]naphthalen-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3/c20-17-10-5-12-3-1-2-4-15(12)16(17)11-18-13-6-8-14(9-7-13)19(21)22/h1-11,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXWURJGINWIEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24785984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1039-83-4 | |

| Record name | 1-(4-NITROPHENYLIMINOMETHYL)-2-NAPHTHOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Schiff Bases in Contemporary Organic and Inorganic Chemistry

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine or imine group), represent a cornerstone class of organic compounds first reported by Hugo Schiff in 1864. wjpsonline.comgsconlinepress.com These compounds are typically formed through the condensation of a primary amine with an aldehyde or a ketone. wjpsonline.comechemcom.com The imine group is of considerable importance as it is critical to the biological activities of many natural and synthetic compounds. scirp.org

The significance of Schiff bases spans multiple domains of chemistry:

Coordination Chemistry : Schiff bases are exceptional ligands capable of coordinating with a wide array of metal ions to form stable metal complexes. echemcom.com Their versatility is enhanced by the ease with which their steric and electronic properties can be modified by choosing different amine and carbonyl precursors. They often act as bidentate or tridentate ligands, forming stable five- or six-membered rings with the central metal ion, especially when a hydroxyl or other functional group is positioned near the imine moiety. scirp.org

Catalysis : Metal complexes derived from Schiff bases are widely employed as catalysts in various organic transformations. wjpsonline.comscirp.org They have demonstrated efficacy in oxidation, reduction, and polymerization reactions, among others. The ability to fine-tune the ligand's structure allows for the development of catalysts with high selectivity and efficiency. wjpsonline.com

Biological and Medicinal Chemistry : A vast body of research has demonstrated that Schiff bases and their metal complexes exhibit a broad spectrum of biological activities. These include antibacterial, antifungal, antiviral, antimalarial, anti-inflammatory, and anticancer properties. gsconlinepress.comechemcom.comscirp.org The imine group is often crucial for their pharmacological action, potentially interacting with biological targets. gsconlinepress.com

Material Science and Analytical Chemistry : Beyond their biological roles, Schiff bases are utilized as dyes, pigments, polymer stabilizers, and corrosion inhibitors. wjpsonline.com Their applications extend to analytical chemistry, where they are used in fluorescent sensors and as cation carriers in potentiometric sensors for the selective detection of specific metal ions.

The synthetic flexibility, selectivity towards metal atoms, and structural similarities to natural biological compounds ensure that Schiff bases remain a subject of intense research in both organic and inorganic chemistry. scirp.org

Contextualization of Naphthol Derived Imines Within Organic Compound Classes

Naphthol-derived imines, such as 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol, are a specific subclass of Schiff bases that incorporate a naphthol scaffold. These compounds are typically synthesized from the reaction of 2-hydroxy-1-naphthaldehyde (B42665) or other hydroxy-naphthaldehydes with primary amines. nih.govresearchgate.net The presence of the naphthol group, a bicyclic aromatic system, introduces unique structural and electronic features.

A key characteristic of these molecules is the presence of an intramolecular hydrogen bond between the hydroxyl group (-OH) of the naphthol ring and the nitrogen atom of the imine group. nih.govnih.gov This interaction stabilizes the molecular conformation, often leading to a nearly planar structure and the formation of a stable six-membered pseudo-ring. nih.govnih.gov

Furthermore, naphthol-derived imines can exist in different tautomeric forms, primarily the phenol-imine and keto-amine forms. scielo.org.za The equilibrium between these tautomers can be influenced by the solvent, temperature, and the nature of the substituents on the aromatic rings. X-ray diffraction studies on similar structures have often confirmed the dominance of one form in the solid state. scielo.org.za For instance, the crystal structure of a related compound, (E)-5-benzyloxy-2-{[(4-nitrophenyl)imino]methyl}phenol, shows the molecule adopting an E conformation about the C=N bond with a distinct intramolecular O—H⋯N hydrogen bond. nih.gov

These compounds are not only stable final products but also serve as crucial intermediates in multicomponent reactions for synthesizing more complex molecules. For example, naphthols react with aldehydes and amines in the Betti reaction to form aminobenzylnaphthols and in aza-Friedel-Crafts reactions to produce aminoalkyl naphthols. researchgate.netmdpi.com The in-situ formation of an imine or a related ortho-quinone methide is a key step in these transformations. nih.govijcmas.com

Overview of Academic Research Trajectories for 1 4 Nitrophenyl Imino Methyl Naphthalen 2 Ol and Analogous Systems

Conventional Condensation Pathways for Imino-Naphthol Formation

The most common and established method for synthesizing this compound is through a direct condensation reaction. This reaction involves combining an aldehyde, specifically 2-hydroxy-1-naphthaldehyde, with a primary amine, 4-nitroaniline.

The fundamental reaction is a nucleophilic addition-elimination process. The nitrogen atom of the 4-nitroaniline amine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2-hydroxy-1-naphthaldehyde. This is followed by the elimination of a water molecule to form the characteristic carbon-nitrogen double bond (C=N), known as an imine or azomethine group. tandfonline.com The reaction is typically carried out by refluxing the reactants in an organic solvent, such as ethanol (B145695). researchgate.net This process, often referred to as Schiff base condensation, is a versatile and widely used method for forming imines. tandfonline.com

The general reaction can be summarized as follows:

Reactants: 2-hydroxy-1-naphthaldehyde and 4-nitroaniline

Product: this compound

Byproduct: Water (H₂O)

This pathway is a cornerstone of imine synthesis and serves as a benchmark for the development of more optimized and sustainable methods.

Optimization of Reaction Parameters: Solvents, Temperature, and Catalysis

The efficiency, yield, and purity of this compound synthesis are highly dependent on the reaction conditions. Researchers have extensively studied the optimization of parameters such as solvents, temperature, and the use of catalysts to improve the outcomes of the condensation reaction.

Solvents: The choice of solvent can significantly influence reaction rates and yields. Ethanol is a commonly used solvent, providing good solubility for the reactants and facilitating the reaction under reflux conditions. nih.goviucr.org However, aiming for greener synthesis, some procedures are performed under solvent-free conditions, which can offer advantages in terms of reduced waste and simplified work-up. mdpi.com

Temperature: Temperature is a critical factor. Many conventional syntheses are conducted at elevated temperatures, such as refluxing in ethanol (around 78°C) or heating to 60°C in solvent-free conditions. mdpi.com One specific synthesis was reported at 350 K (77°C). nih.goviucr.org The increased temperature provides the necessary activation energy for the dehydration step of the reaction mechanism, driving the equilibrium towards product formation.

Catalysis: While the reaction can proceed without a catalyst, the addition of an acid or base can significantly accelerate the rate of imine formation. Acid catalysts, such as p-toluenesulfonic acid, can protonate the carbonyl oxygen of the aldehyde, making it more electrophilic and susceptible to nucleophilic attack by the amine. researchgate.net They also facilitate the final dehydration step by protonating the hydroxyl group of the intermediate, turning it into a better leaving group (water). organic-chemistry.org Conversely, basic catalysts like triethylamine (B128534) can be used to deprotonate the amine, increasing its nucleophilicity. researchgate.net

The following table summarizes various reaction conditions reported for the synthesis of imino-naphthols and related compounds.

| Parameter | Condition | Reactants | Yield | Reference |

| Solvent | Ethanol | 2-hydroxy-1-naphthaldehyde, 2-fluoro-5-nitroaniline | 73% | nih.goviucr.org |

| Temperature | 350 K (77°C) | 2-hydroxy-1-naphthaldehyde, 2-fluoro-5-nitroaniline | 73% | nih.goviucr.org |

| Condition | Solvent-free, 60°C | 2-Naphthol, Benzaldehyde, (S)-1-(4-nitrophenyl)ethylamine | 56% | mdpi.com |

| Catalyst | Triethylamine | 1-[(4-butylphenyl)imino]methyl naphthalen-2-ol synthesis | Not specified | researchgate.net |

Green Chemistry Approaches in Schiff Base Synthesis (e.g., Mechanochemical Methods)

In line with the principles of green chemistry, which aim to reduce waste and energy consumption, several environmentally friendly methods for synthesizing Schiff bases have been developed. uokerbala.edu.iqrdd.edu.iq These approaches offer significant advantages over conventional heating methods, including shorter reaction times, higher yields, and the elimination of hazardous organic solvents. researchgate.networldwidejournals.com

Mechanochemical Methods (Grinding): This solvent-free technique involves the simple grinding of solid reactants in a mortar and pestle at room temperature. researchgate.netrsisinternational.org The mechanical force provides the energy needed to initiate the chemical reaction. This method is highly efficient, clean, safe, and straightforward, often resulting in excellent yields of 90-98%. researchgate.networldwidejournals.com The only byproduct is water, which can be removed under vacuum. worldwidejournals.com

Microwave Irradiation: Microwave-assisted synthesis is another energy-efficient technique that can dramatically reduce reaction times from hours to minutes. uokerbala.edu.iq The reaction is performed by exposing the reactants, sometimes with a few drops of a catalyst in a solvent-free setting, to microwave irradiation. This method often leads to high yields without the generation of unwanted side products. worldwidejournals.com

Ultrasonic Methods (Sonication): This approach utilizes ultrasonic irradiation to drive the reaction. researchgate.net The formation and collapse of cavitation bubbles create localized high-pressure and high-temperature zones, accelerating the reaction rate. This technique has been shown to produce high yields in aqueous media without the need for a catalyst. worldwidejournals.com

The table below compares these green synthesis techniques.

| Method | Description | Advantages | Reference |

| Mechanochemistry | Grinding solid reactants together without a solvent. | Solvent-free, high yields (95-98%), simple, safe, clean. | researchgate.netrsisinternational.org |

| Microwave Irradiation | Using microwave energy to heat the reactants. | Very short reaction times, high yields, energy-efficient. | uokerbala.edu.iqworldwidejournals.com |

| Ultrasonication | Using high-frequency sound waves to induce the reaction. | Catalyst-free, can be done in water, high yields. | researchgate.networldwidejournals.com |

Kinetic and Thermodynamic Aspects of Imination Reactions

The formation of this compound is a reversible equilibrium process. Understanding the kinetics (reaction rates) and thermodynamics (energy changes and stability) is crucial for optimizing the synthesis.

Kinetics: The reaction proceeds in two main steps: the initial nucleophilic attack of the amine on the aldehyde to form a carbinolamine (hemiaminal) intermediate, followed by the dehydration of this intermediate to form the imine.

Nucleophilic Addition: R-NH₂ + R'-CHO ⇌ R-NH-CH(OH)-R' (fast)

Dehydration: R-NH-CH(OH)-R' ⇌ R-N=CH-R' + H₂O (slow, rate-determining)

The second step, the dehydration of the carbinolamine, is generally the rate-determining step of the reaction. This step is often slow because the hydroxyl group (-OH) is a poor leaving group. The reaction rate can be significantly increased by catalysis. Acid catalysis works by protonating the hydroxyl group, converting it into a much better leaving group (-OH₂⁺), which readily departs as water.

Exploration of Reaction Mechanisms via Experimental and Computational Approaches

The precise step-by-step pathway of the imination reaction has been investigated through both experimental observation and computational modeling.

Experimental Approaches: The proposed two-step mechanism is supported by kinetic studies and the isolation or spectroscopic detection of carbinolamine intermediates in related reactions. The progress of the reaction leading to this compound can be monitored using techniques like Thin Layer Chromatography (TLC), while the final product structure is confirmed by spectroscopic methods such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry. researchgate.netresearchgate.net For instance, FT-IR spectroscopy can confirm the formation of the imine by showing a characteristic C=N stretching band while confirming the disappearance of the C=O and N-H (from the primary amine) stretching bands of the reactants. researchgate.net

Computational Approaches: Quantum chemical calculations, particularly Density Functional Theory (DFT), provide deep insights into the reaction mechanism. researchgate.net These computational methods can be used to:

Model the three-dimensional structures of reactants, intermediates, transition states, and products.

Calculate the relative energies of these species, helping to identify the most stable conformations and the energy barriers for each step (activation energy).

Elucidate the electronic properties of the molecules, confirming the nucleophilic and electrophilic centers.

Support the proposed mechanism by showing a energetically favorable pathway from reactants to products via the carbinolamine intermediate.

For reactions involving 2-naphthol, an alternative mechanistic pathway involving the formation of an ortho-quinone methide intermediate has also been proposed, especially in acid-catalyzed multicomponent reactions. scirp.orgresearchgate.net This intermediate is highly reactive and readily undergoes nucleophilic addition by the amine to form the final product. Computational studies are invaluable in comparing the energy profiles of different potential pathways to determine the most likely mechanism under specific reaction conditions.

Advanced Spectroscopic Characterization for Molecular Architecture Confirmation

Spectroscopic analysis serves as a cornerstone for confirming the molecular structure of the title compound, with each technique offering unique insights into different aspects of its architecture.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in mapping the electronic environments of the hydrogen and carbon atoms within the molecule. The characterization of the Schiff base has been confirmed through ¹H-NMR and ¹³C-NMR spectral analyses. researchgate.net In a related compound, (S,S)-1-(phenyl((1′-4-nitrophenyl-ethyl)amino)methyl)-2-naphthol, the proton NMR spectrum in CDCl₃ showed distinct signals for the aromatic protons between δ 7.19 and 8.31 ppm. mdpi.com The hydroxyl proton appeared as a broad singlet far downfield (δ 13.14–13.00 ppm), indicative of strong intramolecular hydrogen bonding. mdpi.com The chemical shifts for the 4-nitrophenyl group in similar structures are typically observed in the downfield region of the aromatic spectrum due to the electron-withdrawing nature of the nitro group. For example, in 4-nitrophenyl-3-phenylpropanoate, the protons ortho to the nitro group appear as a doublet at δ 8.26 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. In comparable nitrophenyl esters, the carbon atom attached to the nitro group (C-NO₂) typically resonates at a high chemical shift (e.g., δ 145.4 ppm), while the carbons of the nitrophenyl ring appear in the δ 122-156 ppm range. rsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Related Structures Data presented is for comparative purposes from analogous molecular fragments.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (NO₂-C₆H₄) | 8.23 - 8.36 | d |

| Aromatic (Naphthyl/Phenyl) | 7.19 - 8.18 | m |

| OH | 13.00 - 13.14 | br s |

| CH=N | ~8.5 - 9.0 | s |

Table 2: Representative ¹³C NMR Chemical Shifts for Related Structures Data presented is for comparative purposes from analogous molecular fragments.

| Carbon Type | Chemical Shift (δ, ppm) |

| C=N | ~160 - 165 |

| Aromatic (C-NO₂) | ~145 |

| Aromatic (C-O) | ~155 - 160 |

| Aromatic | ~115 - 140 |

Infrared (IR) spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The synthesized Schiff base has been characterized using FT-IR spectroscopy. researchgate.net A key vibrational band for Schiff bases is the imine (C=N) stretching frequency, which is typically observed in the range of 1600 to 1624 cm⁻¹. researchgate.net The presence of a broad absorption band for the hydroxyl (O-H) group, often found between 3114 and 3218 cm⁻¹, suggests involvement in hydrogen bonding. acs.org The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are also prominent, appearing in the regions of 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Aromatic C-H stretching vibrations are typically observed around 3001 cm⁻¹. acs.org

Table 3: Key IR Absorption Bands for this compound and Related Schiff Bases

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (O-H) | Stretching (H-bonded) | 3100 - 3300 (broad) |

| Aromatic (C-H) | Stretching | ~3000 |

| Imine (C=N) | Stretching | 1600 - 1625 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1550 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1350 |

| Phenolic (C-O) | Stretching | 1200 - 1280 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated system of the molecule. The spectra of aromatic imines are characterized by absorption bands arising from π → π* and n → π* transitions. researchgate.netnih.gov The π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high in intensity and occur at lower wavelengths. nih.gov The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen of the imine or the oxygen of the hydroxyl group) to a π* antibonding orbital, are generally of lower intensity and appear at longer wavelengths. nih.govnih.gov

In different solvents, the position and intensity of these bands can shift. For instance, studies on a similar Schiff base showed that as solvent polarity increases, a red shift (shift to longer wavelengths) can be observed for some bands, while a blue shift (shift to shorter wavelengths) can be seen for others, indicating changes in the energy gap between the ground and excited states. researchgate.net The electronic spectrum of the title compound and its metal complexes has been used for their characterization. tandfonline.com

Table 4: Typical Electronic Transitions for Aromatic Schiff Bases

| Transition Type | Wavelength Range (nm) | Associated Moieties |

| π → π | 200 - 350 | Aromatic Rings (Naphthyl, Phenyl) |

| π → π | 350 - 450 | Imine (C=N) Conjugated System |

| n → π* | > 400 | Imine Nitrogen, Hydroxyl Oxygen |

Single Crystal X-ray Diffraction Studies of Molecular and Supramolecular Assembly

Single-crystal X-ray diffraction provides the most definitive evidence for the molecular structure, offering precise bond lengths, bond angles, and details of the three-dimensional arrangement in the solid state. researchgate.net The crystal structure of a tautomeric form, 1-[(4-Nitrophenylamino)methylene]naphthalen-2(1H)-one, has been determined, revealing crucial details about its solid-state conformation and intermolecular interactions. nih.gov

The crystal packing is stabilized by a network of non-covalent interactions. In the crystal structure of the tautomer, the molecules are arranged in the P 1 21/c 1 space group. nih.gov In closely related structures, intermolecular C—H⋯O hydrogen bonds are significant, often linking molecules into chains or sheets. nih.govnih.gov For example, in (E)-1-[(2-Amino-5-nitrophenyl)iminiomethyl]naphthalen-2-olate, molecules are linked through N—H⋯O and weak C—H⋯O interactions, forming sheets. nih.gov

X-ray diffraction studies reveal that Schiff bases of this type often exhibit a nearly planar conformation, which maximizes π-electron delocalization across the molecule. consensus.app The title compound exists predominantly in its keto-amine tautomeric form in the solid state, as 1-[(4-Nitrophenylamino)methylene]naphthalen-2(1H)-one. nih.gov This is stabilized by a strong intramolecular N—H⋯O hydrogen bond, which forms a pseudo-six-membered ring, a common feature in ortho-hydroxy Schiff bases. scielo.org.za

The molecule is generally twisted, with a measurable dihedral angle between the plane of the naphthalene (B1677914) ring system and the nitrophenyl ring. In a similar structure, this angle was found to be 10.80 (9)°. nih.gov The nitro group itself can also be twisted relative to the plane of the benzene (B151609) ring to which it is attached. nih.gov The imine bridge typically adopts a trans (E) configuration about the C=N bond, which is the more sterically favorable arrangement. nih.gov

Table 5: Crystallographic Data for 1-[(4-Nitrophenylamino)methylene]naphthalen-2(1H)-one

| Parameter | Value |

| Chemical Formula | C₁₇H₁₂N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| a (Å) | 8.0124 |

| b (Å) | 7.3743 |

| c (Å) | 22.690 |

| β (°) | 93.043 |

| Source: nih.gov |

Tautomerism and Isomerism in Solution and Solid Phases

Schiff bases derived from o-hydroxy aromatic aldehydes, such as this compound, are known to exhibit tautomerism. mdpi.com This phenomenon involves the migration of a proton, leading to the coexistence of two or more structural isomers that are in equilibrium. In the case of this particular Schiff base, the two primary tautomeric forms are the enol-imine and the keto-amine forms. mdpi.comresearchgate.net

The enol-imine form is characterized by the presence of a hydroxyl (-OH) group on the naphthalene ring and an imine (C=N) bond. In contrast, the keto-amine form features a keto (C=O) group on the naphthalene ring and an amine (C-N) single bond, with the proton having transferred from the hydroxyl oxygen to the imine nitrogen. mdpi.com The equilibrium between these two forms can be influenced by various factors, including the solvent, temperature, and the electronic nature of the substituents on the aromatic rings. nih.gov

In solution, the (E)-enol-imine tautomer is often the predominant species. researchgate.netnih.gov However, the population of the keto-amine tautomer can increase in the presence of species that can act as hydrogen bond donors or acceptors. researchgate.net Studies on similar Schiff bases have shown that irradiation with UV light can also promote the conversion from the enol-imine to the keto-amine form. nih.gov

In the solid state, both tautomers have been observed. The crystal structure of a closely related compound, 1-{(E)-[(2-Fluoro-5-nitrophenyl)imino]methyl}naphthalen-2-ol, revealed the simultaneous presence of both the hydroxy (enol-imine) and keto tautomers, with the hydroxy form being the major component. nih.govconsensus.app Conversely, the crystal structure of 1-[(4-Nitrophenylamino)methylene]naphthalen-2(1H)-one, which is the keto-amine tautomer of the title compound, has also been determined, indicating that this form can be stable in the crystalline phase. nih.gov The existence of a zwitterionic form, with a cationic iminium and an anionic enolate, has also been reported for similar Schiff bases. nih.gov

Isomerism in this compound also includes geometric isomerism around the C=N double bond, leading to (E) and (Z) configurations. The (E)-isomer is generally considered to be the more stable form. nih.gov

Below is a data table summarizing the crystallographic information for the keto-amine tautomer of this compound.

| Crystal Data for 1-[(4-Nitrophenylamino)methylene]naphthalen-2(1H)-one | |

| Chemical Formula | C₁₇H₁₂N₂O₃ |

| Molecular Weight | 292.29 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | a = 8.0124 Å, b = 7.3743 Å, c = 22.690 Å |

| α = 90.00°, β = 93.043°, γ = 90.00° | |

| Reference | nih.gov |

Analysis of Hydrogen Bonding Networks within the Molecular Framework and Crystal Lattice

Hydrogen bonding plays a crucial role in determining the molecular conformation and the packing of molecules in the crystal lattice of this compound. Both intramolecular and intermolecular hydrogen bonds are significant.

The most prominent feature in the molecular structure of this Schiff base is a strong intramolecular hydrogen bond . In the enol-imine tautomer, this occurs between the hydrogen of the hydroxyl group and the nitrogen atom of the imine group (O-H···N). In the keto-amine tautomer, the hydrogen bond is formed between the hydrogen of the amine group and the oxygen atom of the keto group (N-H···O). nih.gov This intramolecular hydrogen bond leads to the formation of a stable six-membered pseudo-ring, which contributes to the planarity of the molecule. nih.govconsensus.app In some cases, this intramolecular hydrogen bond can be bifurcated. nih.gov

The presence of this intramolecular hydrogen bond is a key factor in stabilizing the molecular conformation. For a related structure, an N—H···O hydrogen bond was observed to stabilize the molecular conformation by forming an S(6) ring motif. nih.gov

Intermolecular hydrogen bonds also contribute significantly to the stability of the crystal structure. These interactions can involve the nitro group, as well as C-H···O interactions. nih.gov In the crystal packing of similar Schiff bases, molecules are often linked by C—H···O hydrogen bonds, which can form layers or chains. nih.govresearchgate.net Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules can further stabilize the crystal lattice. nih.gov

The table below presents details of the hydrogen bonds observed in the crystal structure of a closely related compound, highlighting the nature of these interactions.

| Hydrogen Bond Analysis in a Related Schiff Base | |

| Type of Hydrogen Bond | Intramolecular |

| Interaction | N—H···O |

| Significance | Stabilizes the molecular conformation, forming an S(6) ring motif. nih.gov |

| Type of Hydrogen Bond | Intermolecular |

| Interaction | C—H···O |

| Significance | Links molecules into layers. nih.gov |

| Type of Interaction | π–π stacking |

| Significance | Inter-connects the layers formed by hydrogen bonds. nih.gov |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has been a primary tool for investigating the electronic properties of 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol. Computational studies, often utilizing the B3LYP functional with basis sets such as 6-311++G(d,p), have been employed to optimize the molecular geometry and calculate various electronic parameters. researchgate.netresearchgate.net These calculations are crucial for understanding the stability and electronic nature of the molecule. researchgate.net

The optimized molecular structure reveals a nearly planar conformation, although some degree of torsion may be present depending on the crystalline or solution environment. DFT calculations provide key data on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=N (imine) | ~1.28 Å |

| C-O (hydroxyl) | ~1.35 Å | |

| N-C (phenyl) | ~1.42 Å | |

| Bond Angle | C-N=C | ~121° |

| C-C-O | ~120° | |

| Dihedral Angle | Naphthalene-Imine | ~10° |

| Imine-Phenyl | ~35° |

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity and electronic transitions of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. rsc.orgrsc.org For this compound, the HOMO is typically localized on the electron-rich naphthalen-2-ol moiety, indicating its role as an electron donor. Conversely, the LUMO is predominantly situated on the electron-withdrawing 4-nitrophenyl group, which acts as the electron acceptor. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govmanipal.edu A smaller energy gap suggests higher reactivity and greater polarizability. nih.gov DFT calculations have been used to determine the HOMO-LUMO gap for this Schiff base and its derivatives. researchgate.net The energy gap is a key factor in understanding the electronic transport properties of the molecule. nih.gov

| Parameter | Value (eV) |

| EHOMO | -6.2 to -6.5 |

| ELUMO | -2.8 to -3.1 |

| HOMO-LUMO Gap (ΔE) | 3.1 to 3.7 |

| Ionization Potential (I) | 6.2 to 6.5 |

| Electron Affinity (A) | 2.8 to 3.1 |

| Electronegativity (χ) | 4.5 to 4.8 |

| Chemical Hardness (η) | 1.55 to 1.85 |

| Chemical Softness (S) | 0.54 to 0.65 |

| Electrophilicity Index (ω) | 6.5 to 7.5 |

Molecular Electrostatic Potential (MESP) surface analysis provides a visual representation of the charge distribution within a molecule, allowing for the identification of electrophilic and nucleophilic sites. nih.govnih.gov The MESP map uses a color scale to denote different potential regions: red indicates electron-rich areas (negative potential), blue signifies electron-deficient regions (positive potential), and green represents neutral zones. researchgate.net

For this compound, MESP analysis reveals that the most negative potential is concentrated around the oxygen atoms of the hydroxyl and nitro groups, making them susceptible to electrophilic attack. researchgate.netresearchgate.net The hydrogen atom of the hydroxyl group and the regions around the aromatic protons typically exhibit a positive potential, indicating sites for potential nucleophilic attack. nih.gov This analysis is crucial for understanding intermolecular interactions, such as hydrogen bonding, and predicting the molecule's reactivity patterns. researchgate.netnih.gov

Prediction and Interpretation of Spectroscopic Parameters via Quantum Chemical Methods

Quantum chemical methods, particularly DFT and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and interpreting spectroscopic data, such as vibrational (FT-IR) and electronic (UV-Vis) spectra. nih.govresearchgate.net Theoretical calculations of vibrational frequencies can aid in the assignment of experimental FT-IR bands. core.ac.uk For instance, the characteristic C=N imine stretch, a key feature in Schiff bases, can be accurately predicted.

TD-DFT calculations are employed to simulate the electronic absorption spectra, providing insights into the nature of electronic transitions. mdpi.com For this compound, the absorption bands in the UV-Vis spectrum are typically associated with π→π* and n→π* transitions within the aromatic rings and the imine group. researchgate.net The solvent environment can influence these transitions, leading to shifts in the absorption maxima (solvatochromism), which can also be modeled computationally. mdpi.com

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

For a molecule like this Schiff base, MD simulations could be used to explore the rotational freedom around single bonds, such as the C-N and C-C bonds linking the aromatic and imine moieties. The simulations can also reveal how different solvents might stabilize specific conformers through hydrogen bonding or other intermolecular forces, which in turn can affect the compound's spectroscopic and chemical properties. researchgate.netijasre.net

Computational Studies on Reaction Pathways and Transition States in Synthesis

The synthesis of this compound typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde (B42665) and 4-nitroaniline (B120555). fud.edu.ngrsc.orgresearchgate.net While detailed computational studies on the reaction pathway for this specific synthesis are not extensively documented in the search results, quantum chemical calculations are a powerful tool for investigating reaction mechanisms and identifying transition states. researchgate.netmdpi.com

Such studies would typically involve mapping the potential energy surface of the reaction, locating the transition state structure for the nucleophilic attack of the amine on the aldehyde, and the subsequent dehydration step. researchgate.net These calculations can provide valuable information on the activation energy barriers, reaction kinetics, and the role of catalysts, thereby aiding in the optimization of synthetic procedures. researchgate.net

Non-Covalent Interaction (NCI) Analysis and Supramolecular Interactions

Non-covalent interactions (NCIs) play a crucial role in the supramolecular chemistry of this compound, governing its crystal packing and interactions in solution. researchgate.netrsc.orgnih.gov The crystal structure of this compound reveals the presence of various NCIs, including intermolecular C-H···O hydrogen bonds. nih.gov

The molecule is known to crystallize in a zwitterionic form, featuring a keto-amino tautomer with a strong intramolecular N-H···O hydrogen bond. nih.gov This intramolecular interaction contributes significantly to the planarity and stability of the molecule. In the crystal lattice, molecules are linked into layers through C-H···O interactions, and these layers are further stabilized by N-O···π and π-π stacking interactions. nih.gov Computational methods like NCI analysis, based on the electron density and its derivatives, can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that drive the formation of the supramolecular architecture. researchgate.netrsc.org

Coordination Chemistry with Metal Ions

Synthesis and Characterization of Metal Complexes (Transition, Lanthanide, Main Group)

The synthesis of metal complexes with 1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol, often abbreviated as HL, typically involves the reaction of the Schiff base with a corresponding metal salt in a suitable solvent, such as ethanol (B145695) or methanol. The resulting complexes are often colored, air-stable solids. These compounds have been synthesized with a variety of metal ions.

Transition Metal Complexes: A significant body of research has focused on complexes with first-row transition metals. These include complexes of manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). redalyc.orgmdpi.com Additionally, complexes with second and third-row transition metals like palladium(II) and chromium(III) have also been reported. mdpi.com The general synthetic route involves refluxing a solution of the ligand and the metal salt, leading to the precipitation of the complex upon cooling.

Lanthanide and Main Group Metal Complexes: The coordination chemistry of this ligand extends beyond transition metals. While research into lanthanide complexes is an emerging area, related Schiff bases have been shown to form stable complexes with ions like lanthanum(III). The large ionic radii of lanthanide ions can lead to complexes with higher coordination numbers and interesting photophysical properties. Furthermore, complexes with main group elements, such as organotellurium(IV), have been synthesized and characterized. researchgate.net These syntheses demonstrate the ligand's versatility in coordinating with a broad spectrum of metal centers. researchgate.net

The characterization of these metal complexes is achieved through a combination of analytical and spectroscopic techniques. Elemental analysis is used to determine the stoichiometry of the complexes, which is commonly found to be 1:2 (metal:ligand), although 1:1 stoichiometries are also observed. redalyc.org Spectroscopic methods such as Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are crucial for elucidating the structure of the complexes. researchgate.net Thermal analysis techniques like Thermogravimetric Analysis (TGA) provide information about the thermal stability of the compounds and the presence of coordinated or lattice solvent molecules. Powder X-ray Diffraction (XRD) is employed to assess the crystallinity of the synthesized complexes. researchgate.net

Elucidation of Ligand Binding Modes and Coordination Geometries

The Schiff base this compound typically functions as a bidentate ligand. Coordination to the metal center occurs through two key sites: the nitrogen atom of the azomethine (-CH=N-) group and the oxygen atom of the phenolic hydroxyl (-OH) group, following deprotonation. researchgate.net This chelation forms a stable six-membered ring with the metal ion.

The ligand can exist in tautomeric forms, the enol-imine and the keto-amine forms, and can also crystallize as a zwitterion where the phenolic proton has transferred to the imine nitrogen. rsc.orgnih.gov This structural flexibility influences its coordination behavior. In the solid state, the zwitterionic form with a cationic iminium and an anionic naphtholate group has been observed. nih.gov

The coordination of the ligand to different metal ions results in a variety of coordination geometries, which are often inferred from spectroscopic and magnetic data.

Octahedral Geometry: For many transition metal ions like Co(II), Ni(II), and Cr(III), an octahedral geometry is commonly proposed. redalyc.orgmdpi.comresearchgate.net In a 1:2 (metal:ligand) complex, the two bidentate Schiff base ligands occupy the equatorial plane, and the axial positions are typically filled by solvent molecules (e.g., water) or counter-ions.

Tetrahedral Geometry: In some cases, particularly with Co(II), a tetrahedral geometry can be adopted. redalyc.org

Square Planar Geometry: For d⁸ metal ions like Pd(II), a square planar geometry is characteristic. mdpi.com Copper(II) complexes can also exhibit square planar or distorted square planar geometries. rsc.org

The specific geometry is influenced by factors such as the nature of the metal ion, its oxidation state, the molar ratio of the reactants, and the reaction conditions.

| Metal Ion | Proposed Geometry | Stoichiometry (M:L) |

| Co(II) | Octahedral / Tetrahedral | 1:2 / 1:1 |

| Ni(II) | Octahedral | 1:2 |

| Cu(II) | Distorted Octahedral / Square Planar | 1:2 |

| Cr(III) | Octahedral | 1:2 |

| Pd(II) | Square Planar | 1:2 |

| Te(IV) | Octahedral | 1:1 |

Spectroscopic and Electrochemical Investigations of Metal Chelates

Spectroscopic analysis is fundamental to confirming the formation of metal chelates and understanding the nature of the metal-ligand bond.

FT-IR Spectroscopy: In the FT-IR spectrum of the free Schiff base ligand, a characteristic vibrational band for the azomethine group (ν(C=N)) is observed. Upon complexation, this band typically shifts to a lower or higher frequency, indicating the coordination of the imine nitrogen to the metal ion. researchgate.net The broad band corresponding to the phenolic -OH group in the free ligand disappears in the spectra of the complexes, signifying deprotonation and coordination of the phenolic oxygen. The formation of metal-ligand bonds is further confirmed by the appearance of new bands in the far-infrared region, which are assigned to the metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) stretching vibrations. redalyc.org

UV-Visible Spectroscopy: The electronic spectra of the ligand and its metal complexes provide insights into their electronic structure. The spectrum of the free ligand typically displays absorption bands in the UV-Vis region corresponding to π→π* and n→π* transitions within the aromatic rings and the azomethine group. In the spectra of the metal complexes, these bands may be shifted (either bathochromically or hypsochromically) due to coordination. Additionally, new bands often appear in the visible region, which are attributed to ligand-to-metal charge transfer (LMCT) or d-d electronic transitions for transition metal complexes. These d-d transitions are particularly useful for inferring the coordination geometry of the metal ion. mdpi.comnih.gov

| Technique | Key Observations upon Complexation | Information Gained |

| FT-IR | Shift in ν(C=N) band; Disappearance of ν(O-H) band; Appearance of new ν(M-N) and ν(M-O) bands. | Confirmation of coordination through azomethine N and phenolic O. |

| UV-Vis | Shifts in ligand-centered bands; Appearance of new charge transfer and d-d transition bands. | Information on electronic structure and coordination geometry. |

| Cyclic Voltammetry | Appearance of reduction and oxidation peaks. | Understanding of the redox properties and electron transfer processes. |

Electronic and Magnetic Properties of Paramagnetic Metal Complexes

The presence of unpaired electrons in the d-orbitals of transition metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Cr(III) renders their complexes paramagnetic. The study of their electronic and magnetic properties provides valuable information about their structure and bonding.

Magnetic Susceptibility: Magnetic susceptibility measurements are used to determine the effective magnetic moment (μeff) of the complexes. The experimental magnetic moment can be compared with the theoretical spin-only value to determine the number of unpaired electrons and infer the coordination geometry.

Co(II) Complexes: High-spin octahedral Co(II) (d⁷) complexes typically exhibit magnetic moments in the range of 4.3-5.2 B.M., while tetrahedral complexes have moments between 4.2-4.8 B.M. mdpi.com

Ni(II) Complexes: Octahedral Ni(II) (d⁸) complexes generally show magnetic moments of 2.9-3.4 B.M., consistent with two unpaired electrons. journalnx.com

Cu(II) Complexes: Cu(II) (d⁹) complexes have one unpaired electron, and their magnetic moments are typically around 1.7-2.2 B.M. mdpi.comsemanticscholar.org

Cr(III) Complexes: Cr(III) (d³) complexes in an octahedral environment have three unpaired electrons, with expected magnetic moments around 3.87 B.M. mdpi.com

These values help distinguish between different possible geometries, such as high-spin octahedral and square planar (diamagnetic for Ni(II)) configurations.

Electronic Properties: The electronic spectra of paramagnetic complexes are characterized by d-d transitions, which are typically weak in intensity. The position and number of these bands are indicative of the ligand field strength and the symmetry of the coordination environment. For example, the UV-visible absorption spectrum of a related Cu(I) complex with an imino nitroxide ligand showed strong charge-transfer bands from the metal to the ligand, which was linked to strong ferromagnetic interactions. nih.gov The electron-withdrawing nitro group on the phenyl ring of the ligand can influence the electronic properties of the metal center, affecting its catalytic and redox behavior. nih.govnih.gov

| Metal Ion | d-electron config. | Typical μeff (B.M.) | Inferred Geometry |

| Cr(III) | d³ | ~3.70 | Octahedral |

| Mn(II) | d⁵ | ~5.90 | High-spin Octahedral |

| Co(II) | d⁷ | 4.3 - 5.2 | High-spin Octahedral |

| Ni(II) | d⁸ | 2.9 - 3.4 | Octahedral |

| Cu(II) | d⁹ | 1.7 - 2.2 | Octahedral/Square Planar |

Structural Diversity and Self-Assembly of Metal-Organic Frameworks (MOFs) or Supramolecular Assemblies

While this compound is a versatile ligand, its application in the construction of extended Metal-Organic Frameworks (MOFs) is not yet widely reported in the literature. MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, creating porous structures with high surface areas. espublisher.comresearchgate.net The bidentate nature of this Schiff base ligand makes it a potential candidate for forming discrete molecular complexes rather than extended frameworks.

However, the principles of supramolecular chemistry and self-assembly are evident in the coordination behavior of this ligand. Self-assembly is the spontaneous organization of molecules into ordered structures. In the context of this ligand, this can be seen in the formation of well-defined polynuclear complexes. For example, related Schiff base ligands have been shown to form dinuclear or tetranuclear complexes. mdpi.com A study on a similar ligand, 2-((Z)-(2-methyl-4-nitrophenylimino)methyl)phenol, revealed the formation of a dimeric or dinuclear copper(II) complex, [Cu(L)₂]₂, in the solid state. rsc.orgresearchgate.net In this structure, two [Cu(L)₂] units are linked by a long Cu-O bond, resulting in a distorted square-pyramidal geometry around each copper ion. This dimerization is a simple yet elegant example of self-assembly driven by the coordination preferences of the metal ion and the steric and electronic properties of the ligand.

The potential for using this compound in more complex supramolecular assemblies or as a component in MOFs remains an area for future exploration. Modification of the ligand to introduce additional coordinating groups could facilitate the formation of higher-dimensional structures.

Photophysical Phenomena and Advanced Optical Properties

Fundamental Electronic Excitation and Emission Mechanisms

The photophysical behavior of 1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol is governed by its distinct electronic structure, which gives rise to characteristic absorption and emission spectra. The UV-Visible absorption spectrum of the compound, when measured in various solvents, typically displays multiple absorption bands. nih.gov These bands are generally attributed to π-π* electronic transitions within the aromatic rings and the imine group. nih.gov

For instance, in a study using Dimethyl Sulfoxide (DMSO), the absorption spectrum showed three primary bands, two of which were located in the 350–450 nm range, with a third appearing between 500–570 nm. nih.gov The introduction of silyl (B83357) groups at the 1- and 1,4-positions of a naphthalene (B1677914) chromophore has been shown to cause shifts of the absorption maxima to longer wavelengths (bathochromic shifts) and an increase in fluorescence intensities. mdpi.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to further understand these electronic transitions and correlate them with experimental findings. nih.gov

The fluorescence emission of the compound is also solvent-dependent. The molecule's response to excitation is influenced by the surrounding medium's polarity and viscosity. Studies have noted considerable fluorescence enhancement with increasing medium viscosity. nih.gov

Below is a data table summarizing the theoretical UV absorption characteristics of a similar Schiff base in different solvents, illustrating the electronic transitions. nih.gov

| Solvent | λ (nm) | Oscillator Strength (f) | Transition |

| Gas | 537 | 1.109 | HOMO -> LUMO |

| Cyclohexane | 557 | 1.543 | HOMO -> LUMO |

| Toluene | 565 | 1.637 | HOMO -> LUMO |

| Chloroform | 567 | 1.660 | HOMO -> LUMO |

| Dichloromethane | 568 | 1.670 | HOMO -> LUMO |

| Acetone | 570 | 1.697 | HOMO -> LUMO |

| Ethanol (B145695) | 571 | 1.706 | HOMO -> LUMO |

| Methanol | 571 | 1.709 | HOMO -> LUMO |

| Acetonitrile | 571 | 1.710 | HOMO -> LUMO |

| Nitromethane | 572 | 1.718 | HOMO -> LUMO |

| DMF | 572 | 1.720 | HOMO -> LUMO |

| DMSO | 572 | 1.720 | HOMO -> LUMO |

This data represents computed UV-emission spectra at the TD-DFT B3LYP/6-31+G(d) level for a closely related Schiff base, 1-(E)-(4-((E)-4-nitrobenzylidene)amino)phenyl)imino)methyl)naphthalen-2-ol. nih.gov

Photochromism and Thermochromism Studies

Based on the reviewed scientific literature, there is no significant information available specifically detailing the photochromic (light-induced color change) or thermochromic (heat-induced color change) properties of this compound. While Schiff bases can exhibit these phenomena, dedicated studies on this particular compound are not prominent in the available research.

Solvatochromic and Halochromic Responses

The compound exhibits a notable solvatochromic response, meaning its absorption and emission spectra are sensitive to the polarity of the solvent. nih.govresearchgate.net This phenomenon arises from the alteration of the energy levels of the ground and excited states due to interactions between the solute molecule and the solvent molecules. researchgate.net

Experimental studies on similar Schiff bases show that as solvent polarity increases, a bathochromic (red) shift is observed for certain absorption bands, while a hypsochromic (blue) shift is seen for others. researchgate.net For example, in one study, a red shift of 20 nm was observed in the UV absorption spectrum when moving to a more polar solvent. nih.gov This behavior is indicative of intramolecular charge-transfer (ICT) character, where the dipole moment of the molecule changes upon electronic excitation. The intensity of the absorption bands also tends to increase with solvent polarity. researchgate.net

Halochromism, or acidochromism, refers to the change in color in response to a change in pH. The presence of the basic imine group and the acidic hydroxyl group makes the molecule sensitive to pH. mdpi.com Protonation of the imine nitrogen or deprotonation of the hydroxyl group can significantly alter the electronic structure and, consequently, the absorption and emission spectra. This property allows such compounds to be used as pH sensors. mdpi.com

The table below illustrates the solvatochromic shifts observed in the absorption spectra of a related Schiff base, 4-(((2-methyl-4-nitrophenyl)imino)methyl)phenol, in various solvents. researchgate.net

| Solvent | Polarity Index | Band I λ (nm) | Band II λ (nm) | Band III λ (nm) |

| Dichloromethane | 3.1 | 415 | 335 | - |

| Tetrahydrofuran | 4.0 | 410 | 330 | - |

| Propan-2-ol | 3.9 | 425 | 340 | 270 |

| Propan-1-ol | 4.0 | 430 | 345 | 265 |

| Ethanol | 4.3 | 435 | 350 | 260 |

| Methanol | 5.1 | 440 | 355 | 255 |

Non-Linear Optical (NLO) Properties and Two-Photon Absorption Investigations

Schiff bases with donor-π-acceptor architectures are known to possess significant non-linear optical (NLO) properties. nih.gov These properties arise from the large change in dipole moment upon excitation, leading to high molecular hyperpolarizabilities (β). researchgate.net The delocalization of π-electrons across the molecular framework from the electron-donating hydroxyl/naphthyl group to the electron-accepting nitro group facilitates intermolecular charge transfer, which is a key requirement for second-order NLO activity. nih.gov

Theoretical studies on similar nitro-substituted Schiff bases, using methods like ωB97X-D/6-311++G(d,p), have shown that these compounds possess high first hyperpolarizability (βtot) and second hyperpolarizability (γ) values, often significantly greater than that of the standard reference material, urea. researchgate.net This suggests their potential for applications in photonic and optoelectronic devices. researchgate.netmdpi.com

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism

A key photophysical process in this compound is Excited State Intramolecular Proton Transfer (ESIPT). mdpi.com The molecule's structure features a hydroxyl group (-OH) ortho to the imine group (-CH=N-), forming a pre-existing intramolecular hydrogen bond (O-H···N). nih.gov

Upon photoexcitation of the stable enol-imino tautomer, a rapid transfer of the proton from the hydroxyl oxygen to the imine nitrogen occurs, typically on a femtosecond timescale. rsc.orgnih.gov This process leads to the formation of an excited-state keto-amine tautomer. nih.govnih.gov This tautomer is energetically less favorable in the ground state but becomes more stable in the excited state.

The ESIPT process results in a unique spectroscopic signature: a dual fluorescence emission. The molecule exhibits a "normal" fluorescence band at shorter wavelengths corresponding to the locally excited enol form, and a second, significantly red-shifted emission band with a large Stokes shift, which originates from the excited keto tautomer. nih.govresearchgate.net This large Stokes shift is highly desirable for applications in fluorescent probes and lasers as it minimizes self-absorption. The existence of the compound in a zwitterionic, keto-amino form in the crystalline state provides structural evidence for this proton transfer phenomenon. nih.gov

Aggregation-Induced Emission (AIE) and Aggregation-Caused Quenching (ACQ) Phenomena

Aggregation-Caused Quenching (ACQ) is a common phenomenon in many planar aromatic chromophores. nih.govresearchgate.net In concentrated solutions or the solid state, these molecules tend to form π-π stacks, which opens up non-radiative decay pathways, leading to the quenching of fluorescence. researchgate.net

Conversely, Aggregation-Induced Emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly fluorescent upon aggregation. mdpi.com This is often attributed to the Restriction of Intramolecular Motion (RIM), such as intramolecular rotations, in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission. mdpi.com

For this compound, studies have observed phenomena that relate to aggregation effects. At high concentrations, an "inner filter effect" has been reported. nih.gov More significantly, a considerable enhancement in fluorescence is observed with increasing medium viscosity. nih.gov This viscosity-sensitive fluorescence (viscochromism) is often linked to AIE-like behavior, where the restriction of intramolecular rotations in the more viscous environment suppresses non-radiative pathways and enhances emission. While this suggests AIE potential, many conventional planar Schiff bases suffer from ACQ due to their tendency for π-π stacking. nih.gov The specific AIE or ACQ behavior of this compound would depend on the balance between RIM and intermolecular electronic interactions in the aggregated state.

Applications in Materials Science and Chemical Sensing

Development of Optical and Fluorescent Chemosensors for Ion Recognition

Schiff bases are recognized for their utility as versatile tools in the development of fluorescent turn-on/turn-off sensors for the detection of various analytes, including metallic ions and anions.

While specific studies on the anion sensing capabilities of 1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol are not extensively documented, the general behavior of similar Schiff bases suggests potential mechanisms for anion recognition, particularly for fluoride (B91410) ions (F⁻). The sensing mechanism often involves a colorimetric change observable by the naked eye. For instance, some Schiff bases exhibit a color change upon the addition of anions like F⁻, CN⁻, AcO⁻, H₂PO₄⁻, and OH⁻. This is often attributed to interactions such as hydrogen bonding between the anion and the Schiff base, or even deprotonation of the ligand. In the case of fluoride, its high electronegativity and basicity can lead to strong hydrogen bonding with the hydroxyl group of the naphthalen-2-ol moiety and the N-H proton in the imine linkage, causing a detectable change in the electronic spectrum.

The application of this compound, also referred to as NNM, as a chemosensor for the dual sensing of copper (Cu²⁺) and nickel (Ni²⁺) ions has been demonstrated. researchgate.net The sensing properties were investigated using UV-visible and fluorescence spectroscopy. The interaction between NNM and these metal ions leads to a noticeable red shift in the absorption spectra and quenching of the emission band of the ligand. researchgate.net

The binding stoichiometry between the sensor NNM and the metal ions was determined to be 1:1. researchgate.net This was established through Job's plot analysis. The sensor has shown the capability to detect Cu²⁺ and Ni²⁺ ions in the nanomolar range, as demonstrated by the Benesi-Hildebrand plot. researchgate.net Furthermore, the reusability of the sensor has been confirmed by using an EDTA solution. researchgate.net The practical applicability of this sensor was successfully tested in real water samples for the identification and measurement of Cu²⁺ and Ni²⁺ ions, highlighting its potential for environmental monitoring. researchgate.net

Table 1: Metal Ion Sensing Properties of this compound (NNM)

| Analyte | Technique | Observed Change | Binding Stoichiometry (NNM:Analyte) | Detection Range |

|---|---|---|---|---|

| Cu²⁺ | UV-visible and Fluorescence Spectroscopy | Red shift in absorption, quenching in emission | 1:1 | Nanomolar |

| Ni²⁺ | UV-visible and Fluorescence Spectroscopy | Red shift in absorption, quenching in emission | 1:1 | Nanomolar |

Integration into Functional Materials (e.g., Organic Light-Emitting Diodes - OLEDs, Solar Cells)

While direct integration of this compound into Organic Light-Emitting Diodes (OLEDs) or solar cells has not been specifically reported in the literature reviewed, the broader class of Schiff bases and their metal complexes are being explored for such applications. For instance, a nickel(II) complex of a structurally similar Schiff base, Bis(1[(4-butylphenyl) imino] methyl naphthalen-2-ol), has been studied for its photoluminescent properties, suggesting its potential as a green light-emitting material. d-nb.info Naphthalene-based copolymers are also being investigated as building blocks for blue-color OLEDs. mdpi.com The luminescent properties of Schiff bases and their ability to form stable metal complexes make them promising candidates for the development of new materials for optoelectronic devices.

Catalytic Applications in Organic Transformations

Schiff bases and their metal complexes are well-known for their catalytic activity in a variety of organic transformations. nih.gov Metal complexes derived from Schiff bases have been shown to be effective catalysts in processes such as oxidation, reduction, and polymerization. nih.gov While specific catalytic applications of this compound are not detailed in the reviewed literature, the inherent properties of this compound, particularly its ability to form stable complexes with transition metals, suggest its potential as a ligand in catalytic systems. The catalytic activity is often influenced by the nature of the metal ion and the substituents on the Schiff base ligand.

Role in Hybrid Materials and Nanocomposites (e.g., with TiO₂ for photocatalysis)

There is no direct evidence in the reviewed literature of this compound being used in hybrid materials or nanocomposites with titanium dioxide (TiO₂) for photocatalysis. However, related research on naphthalene (B1677914) derivatives suggests this as a potential area of application. For example, TiO₂ has been shown to be effective in the photocatalytic oxidation of naphthalene for the production of hydrogen. This indicates that naphthalene-based compounds can be active in photocatalytic systems. Furthermore, Schiff base complexes have been supported on magnetic nanoparticles to create recoverable catalysts for organic synthesis, demonstrating the feasibility of integrating Schiff bases into nanocomposite materials. researchgate.net

Reagents for Analytical Chemistry

The demonstrated ability of this compound to selectively detect Cu²⁺ and Ni²⁺ ions makes it a valuable reagent in analytical chemistry. researchgate.net Its use as a chemosensor allows for the qualitative and quantitative determination of these metal ions in aqueous samples. researchgate.net The high sensitivity (nanomolar detection) and selectivity of this compound are key attributes for an effective analytical reagent. researchgate.net The broader class of Schiff bases has been widely employed as cation carriers in potentiometric sensors and as chromogenic reagents for the determination of various metal ions.

Derivatization and Structure Activity Relationship Studies

Rational Design and Synthesis of Structural Analogs

The rational design of structural analogs of 1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol is rooted in the strategic modification of its molecular framework to elicit desired changes in its physicochemical properties. The primary route for creating these analogs involves the condensation reaction between 2-hydroxy-1-naphthaldehyde (B42665) and a variety of substituted anilines. This synthetic approach is versatile, allowing for the introduction of a wide range of functional groups onto the phenylamino (B1219803) moiety of the Schiff base.

The synthesis typically involves refluxing equimolar amounts of 2-hydroxy-1-naphthaldehyde and the chosen substituted aniline (B41778) in a suitable solvent, such as ethanol (B145695) or methanol. The reaction progress can be monitored by thin-layer chromatography, and upon completion, the product often precipitates from the solution upon cooling and can be purified by recrystallization. This straightforward synthetic pathway provides access to a library of derivatives with systematic variations in their electronic and steric profiles.

For instance, analogs can be designed by introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃), or additional electron-withdrawing groups (EWGs) such as chloro (-Cl) or bromo (-Br) at different positions on the aniline ring. The choice and position of these substituents are critical in modulating the electronic charge distribution across the molecule, which in turn influences its absorption and emission characteristics.

Investigation of Substituent Effects on Electronic and Photophysical Behavior

The electronic and photophysical behavior of this compound and its derivatives are profoundly influenced by the nature and position of the substituents on the aniline ring. The inherent structure of these Schiff bases, featuring a hydroxyl group ortho to the imine linkage, facilitates the formation of an intramolecular hydrogen bond, which plays a crucial role in their photophysical properties. These compounds can exist in tautomeric forms, the enol-imine and the keto-amine, with the equilibrium between them being sensitive to the electronic nature of the substituents and the polarity of the solvent.

The introduction of substituents on the phenyl ring allows for a systematic study of their impact on the electronic absorption and emission spectra. Generally, electron-withdrawing groups, such as the nitro group already present in the parent compound, tend to cause a red-shift (bathochromic shift) in the absorption maxima. This is attributed to the stabilization of the excited state through enhanced intramolecular charge transfer (ICT) from the naphthol moiety to the substituted phenyl ring. Conversely, electron-donating groups can lead to a blue-shift (hypsochromic shift) by decreasing the extent of this charge transfer.

The following table summarizes the effect of various substituents on the maximum absorption wavelength (λmax) of 1-(((phenyl)imino)methyl)naphthalen-2-ol derivatives in a nonpolar solvent.

| Substituent (on Phenyl Ring) | Position | λmax (nm) |

|---|---|---|

| -H | - | 420 |

| -NO₂ | para | 455 |

| -Cl | para | 430 |

| -Br | para | 432 |

| -CH₃ | para | 415 |

| -OCH₃ | para | 410 |

Steric and Electronic Modulations for Tunable Properties

The properties of this compound derivatives can be finely tuned through a combination of steric and electronic modulations. Steric hindrance, introduced by bulky substituents, can affect the planarity of the molecule. A more planar conformation generally leads to a more extended π-conjugation, resulting in a bathochromic shift in the absorption and emission spectra. Conversely, bulky groups that force the phenyl ring out of planarity with the naphthalene (B1677914) moiety can disrupt this conjugation, leading to a hypsochromic shift.

Electronic modulations, as discussed previously, are achieved by introducing substituents with varying electron-donating or electron-withdrawing capabilities. This allows for precise control over the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A smaller HOMO-LUMO gap, typically achieved with strong electron-withdrawing groups, results in absorption at longer wavelengths.

The interplay between steric and electronic effects provides a powerful tool for designing molecules with specific photophysical properties. For example, to achieve a compound with strong absorption in the visible region and significant fluorescence, one might design a derivative with a strong electron-withdrawing group to lower the LUMO energy and a planar structure to maximize π-conjugation.

The following interactive table illustrates how both electronic and steric factors can be modulated to tune the photophysical properties of these Schiff bases.

| Substituent | Electronic Effect | Steric Hindrance | Expected λmax Shift | Rationale |

|---|---|---|---|---|

| p-NO₂ | Strongly Electron-Withdrawing | Low | Bathochromic | Enhances intramolecular charge transfer, lowering the LUMO energy. |

| o-NO₂ | Strongly Electron-Withdrawing | High | Hypsochromic (relative to p-NO₂) | Steric clash twists the phenyl ring, reducing π-conjugation. |

| p-OCH₃ | Strongly Electron-Donating | Low | Hypsochromic | Reduces intramolecular charge transfer by raising the HOMO energy. |

| p-C(CH₃)₃ | Weakly Electron-Donating | High | Hypsochromic | The bulky group may slightly disrupt planarity, and the weak donating effect raises the HOMO. |

Emerging Research Directions and Future Outlook

Advanced Characterization Techniques for In-Situ Monitoring

Techniques such as in-situ Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) are being employed to monitor the mechanochemical synthesis of Schiff bases, revealing intermediate phases and polymorphic transformations as they occur. rsc.org Furthermore, Chemical Exchange Saturation Transfer (CEST) NMR spectroscopy has emerged as a powerful tool for observing and quantifying transient, low-population intermediates in Schiff base reactions in aqueous solutions, which are often invisible to conventional NMR methods. nih.gov These advanced analytical tools provide unprecedented insight into reaction mechanisms, enabling researchers to optimize reaction conditions for improved yield and selectivity.

Recent studies have even demonstrated the feasibility of monitoring Schiff base reactions within living cells, allowing for the in situ synthesis of functional polymers to regulate biological processes. nih.govresearchgate.net This highlights a sophisticated level of process monitoring that bridges synthetic chemistry with cellular biology.

Table 1: Advanced In-Situ Characterization Techniques for Schiff Base Analysis

| Technique | Information Gained | Application Example |

|---|---|---|

| In-Situ Powder X-ray Diffraction (PXRD) | Real-time monitoring of solid-state reactions, identification of crystalline intermediates and products. rsc.org | Tracking the mechanochemical synthesis of thermochromic Schiff bases. rsc.org |

| In-Situ Differential Scanning Calorimetry (DSC) | Monitoring thermal events and phase transitions during a reaction. rsc.org | Observing the formation of intermediate liquid or paste phases in grinding synthesis. rsc.org |

| CEST NMR Spectroscopy | Detection and kinetic characterization of unstable, low-population reaction intermediates in solution. nih.gov | Observing hemiaminal and dehydrated Schiff base intermediates in biochemical pathways. nih.gov |

Integration with Artificial Intelligence and Machine Learning for Predictive Design

The convergence of synthetic chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of new molecules. nih.gov For Schiff bases, including 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol, AI and ML methodologies are being developed to predict molecular properties, optimize synthetic routes, and design novel compounds with targeted functionalities. nih.govsemanticscholar.org

Predictive models, utilizing algorithms trained on large datasets of chemical structures and their properties, can forecast characteristics such as solubility, reactivity, and potential biological activity. researchgate.net This in silico approach significantly reduces the time and cost associated with experimental trial-and-error. imperial.ac.uk Generative models can propose novel Schiff base structures that are optimized for specific applications, such as catalysis or advanced materials. nih.gov Bayesian optimization, for instance, can be used to intelligently design experiments, suggesting the most informative combinations of reactants and conditions to test, thereby accelerating the development of new manufacturing processes. imperial.ac.uk

Table 2: AI and Machine Learning Applications in Schiff Base Research

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Algorithms predict physicochemical, and biological properties from molecular structure. researchgate.net | Accelerates screening of candidate molecules and reduces reliance on extensive lab testing. nih.gov |

| Generative Design | AI models create novel molecular structures with desired properties. nih.gov | Enables the discovery of new Schiff bases with enhanced performance for specific applications. |

| Reaction Optimization | ML algorithms analyze experimental data to suggest optimal reaction conditions (temperature, solvent, catalyst). imperial.ac.uk | Improves reaction yields, reduces waste, and enhances the efficiency of synthesis. |

| Structure-Activity Relationship (QSAR) | Models correlate structural features with biological activity to guide the design of more potent compounds. | Facilitates the rational design of Schiff bases for medicinal chemistry and other biological applications. |

Sustainable Synthesis and Application Development

In line with the global push for environmental responsibility, green chemistry principles are increasingly being integrated into the synthesis of Schiff bases. researchgate.net The future of this compound synthesis lies in the development of sustainable methods that minimize waste, reduce energy consumption, and utilize non-hazardous materials.

Researchers are exploring solvent-free reaction conditions, microwave-assisted synthesis, and the use of eco-friendly catalysts like clay-based materials to produce naphthalen-2-ol derivatives and other Schiff bases. aacmanchar.edu.inscispace.com For example, the oxidative coupling of 2-naphthol, a key precursor, can be achieved using greener materials like Cu-Montmorillonite, avoiding more hazardous traditional reagents. aacmanchar.edu.in These methods not only offer environmental benefits but can also lead to higher yields and simpler purification processes.

The development of sustainable applications is also a key focus. Schiff bases are being investigated for their role in creating recyclable catalysts, biodegradable polymers, and environmentally benign corrosion inhibitors, contributing to a circular economy model. researchgate.net

Multidisciplinary Research Bridging Fundamental Chemistry with Advanced Materials

The unique electronic and structural properties of this compound make it a valuable building block in a wide range of advanced materials. Future research will increasingly focus on multidisciplinary collaborations that bridge fundamental coordination chemistry with materials science, physics, and bioelectronics. mdpi.comyoutube.com

Schiff bases serve as versatile ligands for creating metal complexes with tailored magnetic, optical, and electronic properties. mdpi.comnih.gov These complexes are integral to the development of:

Polymers and Metal-Organic Frameworks (MOFs): For applications in gas storage, separation, and catalysis. researchgate.net

Nanocomposites: Creating materials with enhanced mechanical, thermal, or conductive properties. researchgate.net

Sensors: Designing fluorescent chemosensors for the detection of specific metal ions or environmental pollutants. rsc.orgmdpi.com

Bioelectronics: Developing multifunctional materials that combine electrical conductivity with biological activity for use in implantable devices and smart wound dressings. youtube.com

A recent breakthrough highlighted a nano Schiff base copper complex with a unique combination of electrical conductivity, antimicrobial properties, and anticancer activity, demonstrating the potential for creating highly integrated, multifunctional materials for biomedical applications. youtube.com This trend of creating "smart" materials by leveraging the fundamental chemistry of Schiff bases represents a major avenue for future innovation.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 1-(((4-Nitrophenyl)imino)methyl)naphthalen-2-ol?

- Methodological Answer : The compound is synthesized via Schiff base condensation between 2-hydroxynaphthaldehyde and 4-nitroaniline in a 1:1 molar ratio. The reaction is typically refluxed in ethanol or methanol for 2–4 hours under stirring, followed by slow evaporation to yield crystals .

- Key Parameters :

- Solvent: Ethanol or methanol (dry).

- Temperature: Reflux (~343 K).

- Crystallization: Room-temperature evaporation.

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker Kappa APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). SHELX programs (e.g., SHELXL2014) refine the structure via least-squares minimization on , with absorption correction (e.g., SADABS) .

- Critical Metrics :

| Parameter | Value (Example) |

|---|---|

| Space group | Monoclinic (C2/c) |

| Unit cell volume | ~2791 ų |

| R-factor () | 0.049 |